molecular formula C13H15N3O3 B7843825 4-({2-Methylimidazo[1,2-a]pyridin-3-yl}formamido)butanoicacid

4-({2-Methylimidazo[1,2-a]pyridin-3-yl}formamido)butanoicacid

Cat. No.: B7843825
M. Wt: 261.28 g/mol
InChI Key: FCZMLBFUJYXEDB-UHFFFAOYSA-N
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Description

4-({2-Methylimidazo[1,2-a]pyridin-3-yl}formamido)butanoicacid is an organic compound that belongs to the class of imidazopyridines These compounds are characterized by an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-Methylimidazo[1,2-a]pyridin-3-yl}formamido)butanoicacid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is through radical reactions, which can be catalyzed by transition metals, metal-free oxidation, or photocatalysis . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-({2-Methylimidazo[1,2-a]pyridin-3-yl}formamido)butanoicacid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

4-({2-Methylimidazo[1,2-a]pyridin-3-yl}formamido)butanoicacid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-({2-Methylimidazo[1,2-a]pyridin-3-yl}formamido)butanoicacid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazopyridines, such as:

Uniqueness

4-({2-Methylimidazo[1,2-a]pyridin-3-yl}formamido)butanoicacid is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-9-12(13(19)14-7-4-6-11(17)18)16-8-3-2-5-10(16)15-9/h2-3,5,8H,4,6-7H2,1H3,(H,14,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZMLBFUJYXEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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